Technical Guide: Physicochemical Properties of (S)-Pyrrolidine-2-carboxamide Hydrochloride
Technical Guide: Physicochemical Properties of (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid proline, is a chiral molecule of interest in pharmaceutical research and development. Its structural similarity to proline suggests potential biological activity, and its classification as an amino acid derivative points towards applications as an ergogenic supplement.[1] A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent or supplement, influencing aspects such as formulation, bioavailability, and stability.
This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-Pyrrolidine-2-carboxamide hydrochloride. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of a key signaling pathway relevant to its potential biological role.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | (2S)-pyrrolidine-2-carboxamide;hydrochloride | [2] |
| Synonyms | (S)-Pyrrolidine-2-carboxamide HCl, L-Prolinamide hydrochloride | [2] |
| CAS Number | 42429-27-6 | [3] |
| Molecular Formula | C₅H₁₁ClN₂O | [2][3] |
| Molecular Weight | 150.61 g/mol | [2][3] |
| Appearance | Solid, Beige powder | [3] |
| Melting Point | 95-97 °C (for the free base, (2S)-Pyrrolidine-2-carboxamide) |
Table 2: Solubility and Acidity
| Property | Value | Source |
| Solubility | Soluble in water. | |
| pKa | Data not available |
Spectral Data
Detailed spectral data for (S)-Pyrrolidine-2-carboxamide hydrochloride is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.
Table 3: Predicted Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons and the amide protons. The chemical shifts would be influenced by the protonation of the pyrrolidine nitrogen. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrrolidine ring and the carboxamide group. Expected chemical shifts would be in the aliphatic and carbonyl regions. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]+) and/or the protonated molecule ([M+H]+). Fragmentation would likely involve the loss of the carboxamide group and cleavage of the pyrrolidine ring. |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of (S)-Pyrrolidine-2-carboxamide hydrochloride.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology:
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A small, finely powdered sample of (S)-Pyrrolidine-2-carboxamide hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
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Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
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An excess amount of (S)-Pyrrolidine-2-carboxamide hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
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The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The solution is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.
Methodology (Potentiometric Titration):
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A known concentration of (S)-Pyrrolidine-2-carboxamide hydrochloride is dissolved in water.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point.
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Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Methodology:
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A small amount of (S)-Pyrrolidine-2-carboxamide hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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The solution is transferred to an NMR tube.
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The NMR spectrum (¹H, ¹³C) is acquired using an NMR spectrometer.
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The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration.
Mass Spectrometry
Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
Methodology:
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A dilute solution of (S)-Pyrrolidine-2-carboxamide hydrochloride is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water).
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The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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The mass spectrum is recorded, showing the mass-to-charge ratio of the resulting ions.
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For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.
Biological Context and Signaling Pathway
As a proline derivative, (S)-Pyrrolidine-2-carboxamide hydrochloride may act as an ergogenic aid by influencing cellular metabolism and growth, processes often regulated by the mTOR (mammalian Target of Rapamycin) signaling pathway. Amino acids are known to be key activators of mTORC1, a central regulator of protein synthesis and cell growth.
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mTOR Signaling Pathway Activated by Amino Acids
Caption: Amino acid activation of the mTORC1 signaling pathway.
This pathway illustrates how amino acids, potentially including (S)-Pyrrolidine-2-carboxamide hydrochloride, can stimulate the Ragulator and Rag GTPase complexes, leading to the activation of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth, which are key processes in muscle adaptation and recovery, providing a rationale for its potential use as an ergogenic supplement.[4][5][6][7][8]
Conclusion
This technical guide has summarized the available physicochemical properties of (S)-Pyrrolidine-2-carboxamide hydrochloride, provided detailed experimental protocols for their determination, and placed the compound in a relevant biological context. While some specific quantitative data for the hydrochloride salt remain to be experimentally determined and published, this guide serves as a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Pyrrolidine-2-carboxamide hydrochloride | CymitQuimica [cymitquimica.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
